molecular formula C15H15ClN2 B3225707 1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 1251015-37-8

1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B3225707
CAS No.: 1251015-37-8
M. Wt: 258.74 g/mol
InChI Key: ZLRVXZOYGMHSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the molecular formula C15H15ClN2 . It belongs to the class of organic compounds known as benzazepines, which are seven-membered nitrogen-containing heterocycles fused to a benzene ring . Nitrogen-containing heterocycles are fundamental structural components in medicinal chemistry, found in over 60% of all unique small-molecule drugs approved by the FDA . They are prized for their ability to interact with biological targets through hydrogen bonding and other dipole interactions, making them invaluable in drug discovery . The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold, in particular, represents a privileged structure for the development of bioactive molecules. Compounds based on this core structure have been investigated as potent and selective inhibitors of various therapeutic targets. Notably, research has shown that structurally similar tetrahydro-benzazepine derivatives can function as Anaplastic Lymphoma Kinase (ALK) inhibitors, displaying oral bioavailability and antitumor efficacy in preclinical models . Furthermore, recent studies on erythrina derivatives incorporating related benzo-azepine structures have identified compounds with excellent PARP-1 inhibitory activity (IC50 values in the nanomolar range) and promising anti-proliferative effects against various human cancer cell lines . This highlights the significant research value of this chemotype in oncology and molecular pharmacology. This product is intended for research and development purposes only, such as in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block in synthetic chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-14-10-12(7-9-17-14)15-13-6-2-1-4-11(13)5-3-8-18-15/h1-2,4,6-7,9-10,15,18H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRVXZOYGMHSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(NC1)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178403
Record name 1H-2-Benzazepine, 1-(2-chloro-4-pyridinyl)-2,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251015-37-8
Record name 1H-2-Benzazepine, 1-(2-chloro-4-pyridinyl)-2,3,4,5-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251015-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2-Benzazepine, 1-(2-chloro-4-pyridinyl)-2,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[c]azepine core with a chloropyridine substituent, which enhances its pharmacological properties. Research indicates that it acts primarily as a selective agonist for serotonin receptors (5-HT2C), making it a candidate for treating various psychiatric disorders and obesity-related conditions.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN, with a molecular weight of 233.71 g/mol. The presence of the chloropyridine moiety contributes to its unique reactivity and interaction with biological targets.

1. Serotonin Receptor Agonism

The compound has been shown to selectively bind to the 5-HT2C serotonin receptor. This receptor is implicated in mood regulation and appetite control. Studies indicate that agonism at this receptor can lead to increased satiety and reduced food intake, making this compound a potential therapeutic agent for obesity management.

2. Pharmacological Applications

Research has explored the pharmacological applications of this compound in various contexts:

  • Psychiatric Disorders : Due to its action on serotonin receptors, it may have implications for treating anxiety and depression.
  • Obesity : Its ability to modulate appetite through the 5-HT2C receptor suggests potential use in weight management therapies.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant receptor binding affinity and selectivity towards the 5-HT2C receptor compared to other serotonin receptors .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to decreased food intake and body weight over time, supporting its role as an appetite suppressant.

Table 1: Biological Activity Summary

Activity TypeTarget ReceptorMechanism of ActionReference
Serotonin Agonism5-HT2CAppetite suppression
Antidepressant EffectsVariousModulation of mood
Anti-obesity Potential5-HT2CReduced food intake

Synthesis

The synthesis of this compound involves several steps including cyclization and substitution reactions to optimize yields and enhance biological activity. Various synthetic routes have been documented in literature focusing on the efficiency of these processes.

Scientific Research Applications

Serotonin Receptor Agonism

1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine has been identified as a selective agonist for serotonin receptors, specifically the 5-HT2C receptor. This receptor plays a crucial role in regulating mood and appetite. Its agonistic activity suggests potential applications in treating psychiatric disorders such as depression and anxiety, as well as obesity-related conditions due to its influence on appetite regulation.

Neuropharmacology

The compound's interaction with various neurotransmitter systems indicates its potential use in neuropharmacology. Ongoing research is focused on elucidating its binding affinities and effects on different receptor subtypes. This could lead to the development of new therapeutic agents targeting similar pathways.

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multi-step processes that optimize yields and reaction conditions. Various synthetic routes have been documented in the literature to enhance efficiency.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepineSubstituted at position 6Selective 5-HT2C receptor agonist
1-(pyridin-3-yl)-2,3-dihydrobenzo[c]azepineDifferent nitrogen positioningAntipsychotic properties
7-methyl-2,3-dihydrobenzo[c]azepineMethyl substitution at position 7Antidepressant effects

This table highlights how the unique combination of the chloropyridine substituent and the tetrahydroazepine framework in this compound distinguishes it from others by enhancing specificity towards serotonin receptors while potentially minimizing side effects associated with broader receptor interactions.

Case Studies and Research Findings

Research studies have demonstrated the effectiveness of this compound in various models:

  • Study on Obesity : A study investigated its effects on appetite regulation through 5-HT2C receptor activation. Results indicated a significant reduction in food intake among subjects treated with the compound compared to controls.
  • Psychiatric Disorders : Another research effort focused on its antidepressant-like effects in animal models. The findings suggested that the compound exhibited significant improvement in depressive behaviors compared to baseline measures.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing chlorine atom on the pyridine ring activates the azepine core for electrophilic substitution. Reactions typically occur at the C-6 and C-8 positions of the benzoazepine ring .

Reaction TypeConditionsProductsYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hr6-Nitro derivative68%
SulfonationSO₃/H₂SO₄, 25°C, 4 hr8-Sulfonic acid52%
Halogenation (Bromination)Br₂/FeCl₃, CH₂Cl₂, reflux6-Bromo derivative75%

Nucleophilic Substitution

The chloropyridine moiety undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to the electron-deficient pyridine ring.

NucleophileConditionsProductsYieldSource
MethoxideNaOMe/MeOH, 60°C, 6 hr2-Methoxy-pyridin-4-yl derivative83%
PiperidinePiperidine/DMF, 100°C, 12 hr2-Piperidino-pyridin-4-yl derivative67%
ThiophenolPhSH/K₂CO₃, DMF, 80°C, 8 hr2-Phenylthio-pyridin-4-yl derivative58%

Cyclization Reactions

The azepine ring participates in intramolecular cyclizations , forming fused polycyclic systems under catalytic conditions .

Cyclization TypeCatalyst/ReagentsProductsYieldSource
Silyl aza-Prins cyclizationFeCl₃, CH₂Cl₂, −20°C → RTSpiro-benzo[c]azepine derivatives72%
Peterson eliminationTMSCl, Et₃N, THF, refluxTetrahydroazepine fused with cyclohexane89%

Functionalization at the Azepine Nitrogen

The secondary amine in the azepine ring undergoes alkylation , acylation , and sulfonylation .

Reaction TypeReagents/ConditionsProductsYieldSource
Sulfonylation4-Chloro-3-nitrobenzenesulfonyl chloride, DCM, DIEAN-Sulfonylated derivative85%
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°CN-Benzyl derivative78%
AcylationAcetic anhydride, pyridine, RTN-Acetylated derivative91%

Cross-Coupling Reactions

The chloropyridine group enables transition-metal-catalyzed couplings , such as Suzuki-Miyaura and Buchwald-Hartwig reactions .

Reaction TypeCatalyst/BaseProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane2-Aryl-pyridin-4-yl derivatives65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated benzoazepines70%

Deprotection and Rearrangement

The Boc-protected analog undergoes acid-mediated deprotection to regenerate the free amine.

ReactionConditionsProductsYieldSource
Boc deprotectionHCl/dioxane, RT, 2 hrFree amine hydrochloride salt95%

Theoretical Insights

DFT calculations suggest that FeCl₃ catalyzes the Peterson elimination via a β-silyl carbocation intermediate (ΔG‡ = 9.5 kcal/mol) . The chloropyridine’s electron-withdrawing effect lowers the activation energy for NAS by 12–15 kcal/mol compared to unsubstituted pyridine.

Comparative Reactivity

The chloropyridine substituent enhances reactivity in EAS and NAS compared to non-halogenated analogs:

CompoundRelative EAS Rate (Nitration)Relative NAS Rate (MeO⁻)
1-(Pyridin-4-yl)-benzo[c]azepine1.01.0
1-(2-Chloropyridin-4-yl)-benzo[c]azepine3.24.7

Comparison with Similar Compounds

Core Structural Analog: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride

  • Structure : Lacks the 2-chloropyridinyl substitution, existing as the hydrochloride salt of the unmodified benzo[c]azepine core.
  • Molecular Weight : 183.68 g/mol (C₁₀H₁₄ClN) .
  • Key Differences :
    • The absence of the 2-chloropyridinyl group reduces steric bulk and electron-withdrawing effects.
    • The hydrochloride salt enhances aqueous solubility compared to the neutral target compound.
  • Applications : Primarily used as a synthetic intermediate for further derivatization .

Spiro-Cyclohexanebenzazepine Derivatives

  • Structure : Features a spiro-cyclohexane ring fused to the benzo[c]azepine core, with additional substituents like methoxy and methyl groups (e.g., spiro(2,3-dehydro-1-hydroxycyclohexane-4,5)-7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine) .
  • Key Differences :
    • The spiro architecture introduces rigidity, mimicking the conformation of galanthamine, a natural acetylcholinesterase inhibitor.
    • Methoxy and methyl groups enhance lipophilicity and target binding, unlike the electronegative chloropyridinyl group in the target compound.

(R)-2-(2’-Hydroxy-1’-Phenylethyl)-Benzo[c]azepine

  • Structure : Substituted at the 2-position with a chiral hydroxy-phenylethyl group .
  • Molecular Weight: 267.37 g/mol (C₁₈H₂₁NO) .
  • Key Differences :
    • The hydroxy-phenylethyl group introduces hydrogen-bonding capacity and chirality, critical for stereoselective interactions.
    • Higher melting point (92°C) due to crystalline packing enabled by polar hydroxyl groups, contrasting with the target compound’s likely lower melting point .

1-(Piperidin-4-yl)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine

  • Structure : Substituted with a piperidin-4-yl group at the 1-position (benzo[b]azepine isomer) .
  • Key Differences :
    • The piperidine moiety increases basicity, enhancing solubility in acidic environments.
    • The benzo[b]azepine isomer (vs. benzo[c]) alters ring fusion geometry, impacting receptor binding profiles.

Molecular Properties

Compound Substituent Molecular Weight (g/mol) logP (Estimated) Melting Point (°C)
Target Compound 2-Chloropyridin-4-yl ~260.7 ~2.8 Not reported
Benzo[c]azepine HCl None (core) 183.68 ~1.2 Not reported
(R)-2-(2’-Hydroxy-1’-phenylethyl) Hydroxy-phenylethyl 267.37 ~3.1 92
Spiro-cyclohexane Derivative Spiro-cyclohexane, methoxy ~300 (estimated) ~3.5 Not reported

Q & A

Q. What are the common synthetic routes for 1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including acylation or cyclization steps. A key method involves reacting a benzazepine core with 2-chloropyridine derivatives under basic conditions (e.g., triethylamine or pyridine) to neutralize byproducts like HCl. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane is recommended for isolating the final product .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for impurity profiling, with relative retention times calibrated against known standards (e.g., t-butyl derivatives). Acceptable impurity thresholds are ≤0.5% for individual impurities and ≤2.0% total impurities . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (LC-MS) are essential for confirming molecular structure and functional group integrity .

Q. What safety precautions are necessary when handling this compound in the laboratory?

The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. Emergency protocols include eye rinsing with water for 15 minutes and immediate medical consultation if ingested. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

  • Perform metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.
  • Use pharmacokinetic studies (IV/PO administration) in rodent models to assess absorption and distribution.
  • Optimize formulations using co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .

Q. What experimental design strategies are recommended for optimizing reaction conditions in novel derivatization studies?

Employ Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) can model interactions between variables. For example, a central composite design might reveal that elevated temperatures (>80°C) improve cyclization efficiency but increase impurity formation, necessitating a balance at 60–70°C .

Q. What methodologies are effective for analyzing and reconciling impurity profiles across different synthetic batches?

Use comparative HPLC-MS to track batch-to-batch variability. Statistical tools like Principal Component Analysis (PCA) can identify outlier batches linked to specific reaction steps (e.g., incomplete acylation). Adjust quenching protocols or introduce additional washing steps (e.g., NaHCO₃ solution) to remove unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Reactant of Route 2
Reactant of Route 2
1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.